4,5-Dichloro-2-methylimidazole chemical properties and structure
4,5-Dichloro-2-methylimidazole chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4,5-Dichloro-2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-dichloro-2-methylimidazole is a halogenated heterocyclic organic compound. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and relevant experimental contexts. Due to a lack of specific documented biological pathways for this compound, this guide presents a putative synthesis pathway and a general analytical workflow. All quantitative data are summarized for clarity, and methodologies for key experimental procedures found for related compounds are detailed to provide a practical framework for researchers.
Chemical Structure and Identification
4,5-dichloro-2-methylimidazole is characterized by an imidazole ring substituted with two chlorine atoms at positions 4 and 5, and a methyl group at position 2.
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IUPAC Name: 4,5-dichloro-2-methyl-1H-imidazole
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CAS Number: 15965-33-0
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InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N
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Canonical SMILES: CC1=NC(=C(N1)Cl)Cl
Physicochemical Properties
The key physicochemical properties of 4,5-dichloro-2-methylimidazole are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H4Cl2N2 | [1][2] |
| Molecular Weight | 150.99 g/mol | [1][2] |
| Melting Point | 246-248°C | [1] |
| Boiling Point | 345.3°C at 760 mmHg | [2] |
| Appearance | Pale cream to brown powder or lumps | |
| Solubility | Soluble in water | [3] |
Experimental Protocols
While a specific, detailed synthesis protocol for 4,5-dichloro-2-methylimidazole was not found in the reviewed literature, a general methodology can be inferred from the synthesis of similar imidazole derivatives. The following represents a plausible synthetic approach.
Synthesis of Imidazole Derivatives (General Protocol)
A common method for synthesizing the imidazole ring is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For 2-methylimidazole derivatives, acetaldehyde would be the aldehyde component.
Reaction: A mixture of glyoxal, acetaldehyde, and ammonia can be reacted to form 2-methylimidazole. Subsequent chlorination would be required to produce 4,5-dichloro-2-methylimidazole.
Purification: Purification of imidazole compounds often involves recrystallization. A patent for a related compound, 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole, describes a purification method involving:
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Dissolving the crude product in a mixed solution of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., 10% sodium carbonate).[4]
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Stirring the mixture at a raised temperature (e.g., 50°C) for a period (e.g., 2 hours).[4]
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Separating the aqueous layer.[4]
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Cooling the aqueous layer and neutralizing it with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the purified product.[4]
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Filtering and drying the solid product.[4]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The analysis of imidazole derivatives is commonly performed using HPLC. While a specific protocol for 4,5-dichloro-2-methylimidazole is not detailed, a general method for related methylimidazoles can be adapted.
Instrumentation:
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Agilent 6460 Triple Quadrupole LC/MS or similar.[2]
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Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm.[2]
Mobile Phase and Conditions for a related compound (4-Methylimidazole):
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A mixture of acetonitrile and an ionic reagent solution (e.g., 16 mmol·L-1 sodium dodecyl sulfate and 17 mmol·L-1 potassium dihydrogen phosphate at pH 3.5) in a 40:60 ratio can be used as the mobile phase in an isocratic elution.[5]
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Detection is typically carried out using a diode array detector at a wavelength of 210 nm.[5]
Sample Preparation (Example for a beverage sample):
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Measure 3.0 mL of the sample into a 5-mL volumetric flask.[2]
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Adjust the pH to approximately 7.0 with ammonium hydroxide.[2]
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Add water to the mark and mix using sonication.[2]
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Transfer 1.0 mL of this mixture to a 10-mL volumetric flask with 8 mL of acetonitrile.[2]
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Mix using sonication before adding acetonitrile to the final volume.[2]
Visualized Workflows
Putative Synthetic and Purification Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of 4,5-dichloro-2-methylimidazole, based on general principles of imidazole synthesis and purification methods for related compounds.
Caption: A potential synthesis and purification workflow for 4,5-dichloro-2-methylimidazole.
General Analytical Workflow
This diagram outlines a typical analytical workflow for the identification and quantification of a methylimidazole compound in a sample matrix using HPLC-MS.
Caption: A general analytical workflow for methylimidazole compounds.
Biological Activity and Signaling Pathways
There is a lack of specific information in the reviewed scientific literature concerning the biological activities and associated signaling pathways of 4,5-dichloro-2-methylimidazole. While other imidazole derivatives have been investigated for various therapeutic effects, including anti-inflammatory, antibacterial, and antifungal properties, these activities have not been explicitly attributed to 4,5-dichloro-2-methylimidazole.[6] Further research is required to elucidate the biological role and mechanism of action of this specific compound.
Conclusion
References
- 1. prepchem.com [prepchem.com]
- 2. agilent.com [agilent.com]
- 3. 4,5-Dichloro-2-methylimidazole, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. derpharmachemica.com [derpharmachemica.com]
